molecular formula C22H21NO3 B2512697 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone CAS No. 953983-59-0

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone

Cat. No.: B2512697
CAS No.: 953983-59-0
M. Wt: 347.414
InChI Key: GBSAMVSBVNRQEV-UHFFFAOYSA-N
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Description

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone is a complex organic compound that features a naphthalene ring, a phenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone typically involves the following steps:

    Formation of the Naphthalen-2-yloxy Intermediate: This step involves the reaction of naphthalene with an appropriate halogenating agent to form a naphthalen-2-yloxy intermediate.

    Coupling with Phenylmorpholine: The naphthalen-2-yloxy intermediate is then reacted with 2-phenylmorpholine under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthoquinones or phenylmorpholine derivatives.

    Reduction: Formation of reduced naphthalene or phenylmorpholine compounds.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various medical conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylnaphthalene: A structurally similar compound with a naphthalene ring and a phenyl group.

    2-Methylnaphthalene: Another similar compound with a methyl group attached to the naphthalene ring.

Uniqueness

2-(Naphthalen-2-yloxy)-1-(2-phenylmorpholino)ethanone is unique due to the presence of the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-naphthalen-2-yloxy-1-(2-phenylmorpholin-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c24-22(16-26-20-11-10-17-6-4-5-9-19(17)14-20)23-12-13-25-21(15-23)18-7-2-1-3-8-18/h1-11,14,21H,12-13,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSAMVSBVNRQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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